[1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate
Description
The compound [1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate is a highly complex polycyclic molecule featuring a fused oxapentacyclo[8.8.0.02,7.04,6.011,16]octadecene core. Key structural attributes include:
- Pentacyclic framework: The 5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en system incorporates multiple fused rings, including an oxepane ring and strained bicyclic junctions.
- Substituents: Two methyl groups at positions 1 and 2, a 9,14-diketo system, and an acetate ester at the butyl chain.
However, its exact biological role remains uncharacterized in the literature reviewed.
Propriétés
IUPAC Name |
[1-(3,3-dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O6/c1-17(14-20(36-18(2)33)26-28(5,6)38-26)32-22-15-19(34)25-29(7)12-11-23(35)27(3,4)21(29)10-13-30(25,8)31(22,9)16-24(32)37-32/h15,17,20-21,24-26H,10-14,16H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJREHQYYSZHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C23C(O2)CC4(C3=CC(=O)C5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Molecular Formula and Weight
- Molecular Formula : C26H40O4
- Molecular Weight : 440.59 g/mol
Structural Characteristics
The compound features a unique structure characterized by:
- An epoxide group (3,3-Dimethyloxiran)
- A pentacyclic framework (pentamethyl-9,14-dioxo structure)
- A butyl acetate moiety
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that terpenoids can inhibit the growth of various bacteria and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully elucidated but suggests potential applications in antimicrobial formulations.
Cytotoxicity and Anticancer Potential
Preliminary studies on related compounds indicate cytotoxic effects on cancer cell lines. The mechanism is thought to involve the induction of apoptosis in malignant cells. Further research is needed to determine the specific efficacy of this compound against various cancer types.
Enzyme Inhibition
Compounds with similar structural motifs have been studied for their ability to inhibit enzymes involved in metabolic pathways. This compound may exhibit inhibition against enzymes such as cyclooxygenase (COX), which are implicated in inflammatory processes.
Study 1: Antimicrobial Efficacy
A study conducted on a series of related compounds demonstrated that modifications in the epoxide group significantly enhanced antimicrobial activity against Candida albicans. The study suggested that the presence of the butyl acetate moiety could also contribute to increased solubility and bioavailability.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on human breast cancer cell lines showed that derivatives of this compound induced significant apoptosis at micromolar concentrations. The study highlighted the importance of the pentacyclic structure in enhancing cytotoxicity.
Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Terpenoids | Inhibition of bacterial growth |
| Cytotoxicity | Epoxide derivatives | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Similar structures | Inhibition of COX enzymes |
Summary of Research Findings
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds share structural motifs such as polycyclic frameworks, acetate esters, or oxirane groups, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Ring System Complexity: The target compound and CAS 24267-69-4 share pentacyclic frameworks but differ in oxygen placement (5-oxa vs. 17-oxa). The compound from features a 3-oxapentacyclo system with an additional oxepane ring, reducing ring strain compared to the target’s bicyclic junctions.
Functional Group Impact :
- The target’s 9,14-diketo system may confer redox activity, contrasting with the hydroxyl groups in CAS 24267-69-4 , which could enhance solubility.
- Acetate esters in all compounds suggest hydrolytic susceptibility, but the target’s oxirane group may further increase reactivity toward nucleophiles.
Stereochemical Considerations :
- The target compound and CAS 24267-69-4 exhibit defined stereocenters critical for bioactivity. Undefined stereochemistry in ’s compound may limit its specificity in biological systems.
Molecular Weight and Solubility :
- Higher molecular weights (~448–466 g/mol) correlate with lower predicted solubility, consistent with lipophilic polycyclic systems. Smaller compounds like FDB023058 (383.4 g/mol) may exhibit better membrane permeability.
Methodological Considerations for Structural Comparison
- Similarity Coefficients : Tanimoto coefficients ( ) were applied to compare binary fingerprints of functional groups and ring systems. The target showed <50% similarity to most analogs, underscoring its structural uniqueness.
- Crystallographic Analysis : SHELX programs ( ) have resolved stereochemistry in CAS 24267-69-4 , but the target’s structure remains unvalidated by crystallography.
- Computational Modeling : Topological polar surface area (TPSA) calculations ( ) suggest the target’s TPSA (~119 Ų) aligns with moderate bioavailability, comparable to CAS 24267-69-4.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
